molecular formula C13H10Cl3NO B13273905 4-[(2,4,6-Trichlorophenoxy)methyl]aniline

4-[(2,4,6-Trichlorophenoxy)methyl]aniline

Cat. No.: B13273905
M. Wt: 302.6 g/mol
InChI Key: ZVVJEFJHPCVJBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-Trichlorophenoxy)methyl]aniline typically involves the reaction of 2,4,6-trichlorophenol with formaldehyde and aniline under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,4,6-trichlorophenol is replaced by the aniline group, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-Trichlorophenoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4,6-Trichlorophenoxy)methyl]aniline is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2,4,6-Trichlorophenoxy)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenoxy)methyl]aniline
  • 4-[(2,6-Dichlorophenoxy)methyl]aniline
  • 4-[(2,4,6-Tribromophenoxy)methyl]aniline

Uniqueness

4-[(2,4,6-Trichlorophenoxy)methyl]aniline is unique due to the presence of three chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C13H10Cl3NO

Molecular Weight

302.6 g/mol

IUPAC Name

4-[(2,4,6-trichlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H10Cl3NO/c14-9-5-11(15)13(12(16)6-9)18-7-8-1-3-10(17)4-2-8/h1-6H,7,17H2

InChI Key

ZVVJEFJHPCVJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)N

Origin of Product

United States

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